molecular formula C19H39NO2 B11936891 N-methyl-D-erythro-sphingosine

N-methyl-D-erythro-sphingosine

Cat. No.: B11936891
M. Wt: 313.5 g/mol
InChI Key: LUMQNHNDMLZNDJ-OVMWUVNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-D-erythro-sphingosine: is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cellular signaling and structure. This compound is known for its ability to inhibit protein kinase C and sphingosine kinase, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : N-methyl-D-erythro-sphingosine can be synthesized through the methylation of sphingosine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: : N-methyl-D-erythro-sphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N-methyl-D-erythro-sphinganine .

Properties

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

(E,2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/b16-15+/t18-,19+/m0/s1

InChI Key

LUMQNHNDMLZNDJ-OVMWUVNSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.